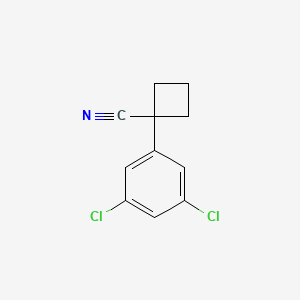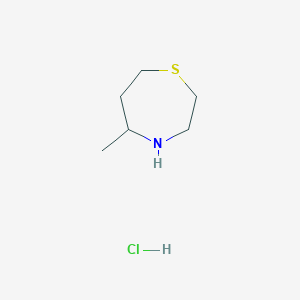
5-Methyl-1,4-thiazepane hydrochloride
Overview
Description
5-Methyl-1,4-thiazepane hydrochloride is a chemical compound with the CAS number 1795491-77-8 . It has a molecular weight of 167.7 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 5-Methyl-1,4-thiazepane hydrochloride is C6H14ClNS . The InChI code is 1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
5-Methyl-1,4-thiazepane hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Screening in Medicinal Chemistry
1,4-Thiazepanes, including derivatives like 5-Methyl-1,4-thiazepane hydrochloride, have been recognized for their three-dimensional character and underrepresentation in fragment screening libraries. These compounds have been identified as new BET (bromodomain and extraterminal domain) bromodomain ligands, showing promise in drug discovery. Efficient and diversified synthesis techniques have been developed to facilitate the inclusion of these compounds in screening libraries, enhancing the discovery of potential therapeutic agents (Pandey et al., 2020).
Antipsychotic and Anticonvulsant Potential
Research on benzoxazepine and benzothiazepine derivatives, which include 5-Methyl-1,4-thiazepane hydrochloride structures, has shown potential for antipsychotic and anticonvulsant applications. These compounds have been synthesized and evaluated for their effectiveness in these areas, highlighting the therapeutic potential of 1,4-thiazepane derivatives in treating neurological conditions (Kaur et al., 2012).
Apoptosis Induction in Cancer Research
Certain 1,4-thiazepine derivatives have been discovered as potent inducers of apoptosis in cancer cells. Through structure-activity relationship studies, these compounds have shown significant potential in inhibiting tumor growth, making them valuable candidates for cancer therapy research (Drewe et al., 2007).
Anti-Trypanosoma Agents
1,4-Thiazepines have been synthesized and evaluated for their activity against Trypanosoma brucei brucei, showing effectiveness as anthelmintic agents. This suggests the potential use of 5-Methyl-1,4-thiazepane hydrochloride derivatives in treating parasitic infections, particularly trypanosomiasis (Vairoletti et al., 2019).
Antiviral Activities
The antiviral activities of 1,3-thiazepine derivatives, closely related to 5-Methyl-1,4-thiazepane hydrochloride, have been explored. These compounds have shown modest activity against various viruses, including HIV-1, BVDV, and YFV, indicating their potential use in antiviral therapy (Struga et al., 2009).
Safety And Hazards
The safety information for 5-Methyl-1,4-thiazepane hydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
5-methyl-1,4-thiazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSYVIPDIWVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-thiazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)
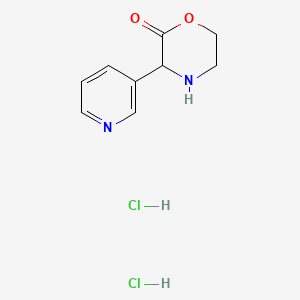
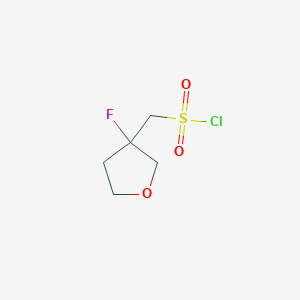
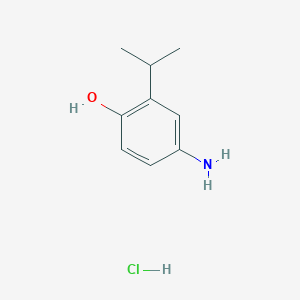

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)
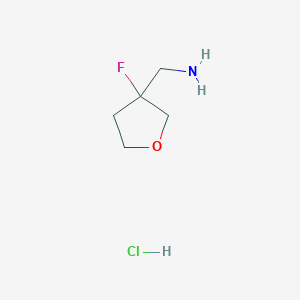
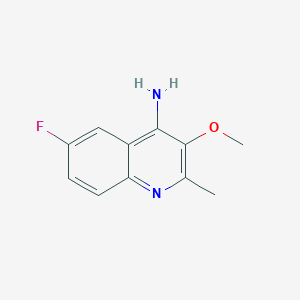
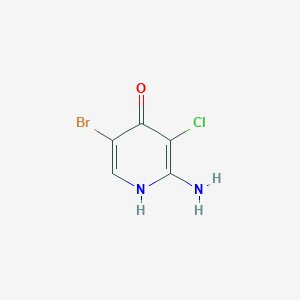
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)
